molecular formula C7H13NO B3052761 (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol CAS No. 448949-63-1

(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol

Cat. No.: B3052761
CAS No.: 448949-63-1
M. Wt: 127.18 g/mol
InChI Key: CKGOIZORGVFPFX-RRKCRQDMSA-N
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Description

(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol is a bicyclic secondary alcohol with a rigid norbornane-like scaffold. Its structure features a hydroxymethyl (-CH2OH) substituent at the 3-position of the azabicyclo[2.2.1]heptane system, with defined stereochemistry (1R,3S,4S). Its bicyclic framework enhances metabolic stability and conformational rigidity, making it valuable for structure-activity relationship studies .

Properties

IUPAC Name

[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGOIZORGVFPFX-RRKCRQDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467147
Record name (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448949-63-1
Record name (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-ylmethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol typically involves the following steps:

    Cyclization Reaction: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using a variety of methods, including intramolecular cyclization of suitable precursors.

    Reduction: The bicyclic intermediate is then subjected to reduction conditions to introduce the hydroxyl group at the desired position. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates, or other electrophilic reagents.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has demonstrated that derivatives of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane exhibit significant antiviral properties. Notably, compounds derived from this structure have been investigated as inhibitors of the hepatitis C virus (HCV) NS3-NS4A serine protease. These inhibitors are crucial in the development of therapeutic agents against chronic hepatitis C infections, which can lead to severe liver diseases such as cirrhosis and hepatocellular carcinoma .

Neuropharmacology
The compound has also been studied for its potential neuropharmacological effects. Its structural similarity to certain neurotransmitters allows it to interact with various receptors in the central nervous system (CNS). Investigations into its effects on neurotransmitter systems could lead to new treatments for neurological disorders .

Biochemical Research

Proteomics
this compound is utilized in proteomics research as a biochemical tool for studying protein interactions and functions. Its ability to modify protein structures makes it valuable in understanding protein dynamics and mechanisms within biological systems .

Chemical Probes
The compound serves as a chemical probe for studying enzyme activities and pathways in biological processes. By labeling proteins or other biomolecules, researchers can track interactions and modifications in real-time, providing insights into cellular functions and disease mechanisms.

Synthetic Methodologies

Building Block in Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures. Its unique bicyclic structure allows for diverse functionalization reactions that can lead to the synthesis of various biologically active compounds .

Case Studies

Study Focus Findings
Novel Inhibitors of HCVEvaluated derivatives of azabicyclo compoundsIdentified potent inhibitors of HCV NS3-NS4A protease with favorable pharmacological profiles .
Neurotransmitter InteractionInvestigated effects on CNS receptorsFound potential modulatory effects on neurotransmitter systems, suggesting therapeutic applications in neuropharmacology .
Proteomics ApplicationsStudied protein interactions using azabicyclo derivativesDemonstrated effectiveness in tracking protein modifications and interactions within cells .

Mechanism of Action

The mechanism of action of (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol (Target) Hydroxymethyl (-CH2OH) C7H11NO 125.17 (calculated) Polar, hydrogen-bond donor; precursor for bioactive molecules.
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Carboxylic acid (-COOH) C7H11NO2 141.17 Acidic, high solubility in basic media; intermediate in peptide synthesis.
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride Ethyl ester (-COOEt), HCl salt C9H16ClNO2 213.68 Hydrolytically stable; used as a protected intermediate.
(1R,3S,4S)-tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate tert-Butoxycarbonyl (Boc) and aminomethyl (-CH2NH2) C12H22N2O2 226.32 Amine-protected derivative; enhances solubility for solid-phase synthesis.
(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one Acetylated amine, ketone, and double bond C8H11NO2 153.18 Reactive ketone group; intermediate for enzymatic derivatization.

Physicochemical Properties

  • Solubility : The hydroxymethyl derivative is more polar than ester or Boc-protected analogs, favoring aqueous solubility. Esters (e.g., ethyl carboxylate) exhibit higher lipophilicity, suitable for membrane permeability .
  • Stability : Hydrochloride salts (e.g., sc-353286) enhance stability during storage, while ketones (e.g., 2-acetyl derivative) are prone to nucleophilic attacks .

Biological Activity

(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol is a bicyclic compound featuring a nitrogen atom in its structure. This compound has garnered attention due to its unique three-dimensional conformation, which influences its chemical reactivity and biological activity. Its molecular formula is C7H13NOC_7H_{13}NO, and it has a molecular weight of 127.18 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's bicyclic structure enhances its specificity for binding sites, leading to modulation of target protein activity. This interaction can result in diverse biological effects depending on the target involved .

Applications in Research and Medicine

This compound is being explored for several applications:

  • Ligand Development : It serves as a potential ligand in biochemical assays, aiding in the study of enzyme mechanisms .
  • Therapeutic Potential : Investigations into its role as a therapeutic agent focus on central nervous system disorders, where it may exhibit neuroprotective properties .
  • Synthetic Chemistry : As a chiral building block, it is utilized in the synthesis of complex organic molecules, facilitating the production of stereochemically defined compounds .

Case Studies and Experimental Data

Several studies have documented the biological activities associated with this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in modulating lipase activity, which is crucial for lipid metabolism .
  • Antimicrobial Activity : Preliminary assays have demonstrated that derivatives of this bicyclic compound possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Neuropharmacological Effects : Animal models have been employed to assess the neuropharmacological effects of this compound, with findings indicating potential anxiolytic and antidepressant-like effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

Compound NameStructure TypeNotable Activities
2-Azabicyclo[3.2.1]octaneBicyclicAntidepressant-like effects
8-Azabicyclo[3.2.1]octaneBicyclicAnalgesic properties
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptanolBicyclicNeuroprotective effects

The unique stereochemistry and functional groups present in this compound differentiate it from these related compounds and contribute to its distinct biological activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol?

  • Methodological Answer : Enantioselective synthesis can be optimized using chiral starting materials or catalysts. For bicyclic azabicyclo compounds, trans-4-hydroxy-L-proline has been employed as a precursor, with steps including hydroxyl protection (e.g., benzoylation), ring-closing reactions, and stereochemical control via reducing agents like LiBH₄ or NaBH₄ . Reagent selection (e.g., NaOMe for deprotection) and temperature control (e.g., reflux conditions) are critical to minimize racemization.

Q. Which analytical techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can resolve stereochemical assignments by analyzing coupling constants and NOE effects. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., RP-HPLC) is essential for enantiomeric excess determination . X-ray crystallography may also validate absolute configuration for crystalline derivatives .

Q. How can derivatization of the hydroxyl group expand pharmacological studies of this compound?

  • Methodological Answer : Functionalizing the hydroxyl group via esterification or etherification (e.g., using 3-hydroxy-4-methoxybenzaldehyde in condensation reactions) can enhance bioavailability or target specificity. For example, coupling with azabicyclo[2.2.2]octan-3-one derivatives introduces structural diversity for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under variable environmental conditions?

  • Methodological Answer : A split-split-plot design with repeated measures over time can evaluate stability under varying pH, temperature, and humidity. For example, allocate main plots to pH levels (e.g., 2, 7, 12), subplots to temperatures (e.g., 25°C, 40°C), and sub-subplots to humidity (30%, 60%). Use LC-MS to quantify degradation products and model kinetic stability parameters .

Q. What approaches resolve contradictions in spectroscopic data during structural elucidation of bicyclic azabicyclo derivatives?

  • Methodological Answer : Cross-validate conflicting data (e.g., NMR vs. IR) using computational chemistry tools (DFT calculations for optimized geometries) or isotopic labeling. For ambiguous NOE correlations, synthesize diastereomeric analogs to isolate stereochemical effects. Advanced 2D-NMR techniques (e.g., HSQC, HMBC) can clarify connectivity in crowded spectra .

Q. How can researchers mitigate unexpected byproducts during synthesis of this compound?

  • Methodological Answer : Byproduct formation often arises from incomplete protection/deprotection or side reactions (e.g., over-oxidation). Implement real-time monitoring via in-situ FTIR or reaction calorimetry to detect intermediates. Optimize reaction stoichiometry (e.g., TsCl for selective tosylation) and purification protocols (e.g., column chromatography with gradient elution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol
Reactant of Route 2
(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol

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